Glycoprotein 35 from the hepatitis C virus is a significant component of the viral envelope, primarily involved in mediating viral entry into host cells. The hepatitis C virus is a major global health concern, leading to chronic liver diseases and hepatocellular carcinoma. Glycoprotein 35, along with glycoprotein E2, forms a heterodimer that plays a crucial role in the virus's ability to infect host cells by engaging with cellular receptors and facilitating membrane fusion.
Glycoprotein 35 is derived from the hepatitis C virus, which belongs to the family Flaviviridae. This virus has at least twelve known genotypes, with glycoproteins E1 and E2 being essential for its infectious cycle. The structural and functional characterization of glycoprotein 35 has been aided by various research studies that explore its interactions with host cell receptors and its role in viral entry .
Glycoprotein 35 is classified as an envelope glycoprotein of the hepatitis C virus. It is categorized under viral proteins that are integral to the viral envelope structure and function. Glycoproteins E1 and E2 are the primary targets for neutralizing antibodies during infection, making them critical for vaccine development and antiviral strategies.
The synthesis of glycoprotein 35 involves the expression of the hepatitis C virus polyprotein, which is subsequently cleaved by host and viral proteases. This process generates several structural proteins, including glycoproteins E1 and E2. Recombinant techniques have been employed to produce glycoprotein 35 using various expression systems, such as mammalian cells or insect cells, often utilizing vectors like vaccinia virus for high-level expression .
The production of glycoprotein 35 typically requires co-expression with glycoprotein E2 due to their interdependent folding and stability. Mutagenesis studies have identified specific residues critical for maintaining the structural integrity and functionality of glycoprotein 35, particularly those involved in receptor binding and membrane fusion .
Glycoprotein 35 features a complex structure characterized by multiple domains that facilitate its interaction with host cell receptors. The protein contains several predicted N-linked glycosylation sites, which are essential for its stability and immune evasion .
Recent studies utilizing cryo-electron microscopy have elucidated the three-dimensional structure of the E1E2 heterodimer, revealing how glycoprotein 35 interacts with neutralizing antibodies. This structural information is crucial for understanding how to design effective vaccines and therapeutic agents against hepatitis C virus .
Glycoprotein 35 participates in several critical chemical reactions during the hepatitis C virus life cycle. Its primary role is in facilitating membrane fusion between the viral envelope and host cell membranes, a process that is pH-dependent and requires conformational changes in both E1 and E2 proteins .
The fusion mechanism involves the formation of a stable intermediate that allows for the merging of lipid bilayers. Studies have shown that specific mutations within glycoprotein 35 can significantly impair its fusogenic activity, highlighting the importance of certain amino acid residues in this process .
The mechanism of action for glycoprotein 35 revolves around its ability to mediate viral entry into host cells. Upon binding to cellular receptors such as scavenger receptor class B type I and tetraspanin CD81, conformational changes occur that promote membrane fusion .
Research indicates that low pH conditions trigger these conformational changes, allowing the viral envelope to fuse with endosomal membranes during entry. This process is critical for successful infection by the hepatitis C virus .
Glycoprotein 35 is a membrane-associated protein characterized by its hydrophobic regions that anchor it within the lipid bilayer of the viral envelope. It exhibits significant flexibility due to its structural domains, which are essential for interacting with other proteins during viral entry.
Chemically, glycoprotein 35 is heavily glycosylated, which contributes to its stability and helps shield it from immune recognition. The presence of disulfide bonds within its structure further stabilizes its conformation during interactions with host cells .
Glycoprotein 35 has several scientific applications, particularly in vaccine development against hepatitis C virus. Its role as a target for neutralizing antibodies makes it a focal point for designing immunogens aimed at eliciting protective immune responses . Additionally, understanding its structure-function relationship aids in developing antiviral drugs that can inhibit its activity during the viral life cycle.
Hepatitis C Virus (HCV) is an enveloped, positive-sense single-stranded RNA virus classified within the Hepacivirus genus (family Flaviviridae). Its ~9.6 kilobase genome features a single long open reading frame (ORF) flanked by highly structured 5' and 3' untranslated regions (UTRs). The ORF encodes a polyprotein of approximately 3,010 amino acids that undergoes co- and post-translational processing by host and viral proteases into at least 10 mature proteins. The structural proteins—core, envelope glycoprotein 1 (E1), and envelope glycoprotein 2 (E2)—occupy the N-terminal region of this polyprotein. The core protein forms the viral nucleocapsid, which encapsidates the genomic RNA. E1 (gp35) and E2 (gp70) are type I transmembrane glycoproteins embedded in the host-derived lipid envelope that surrounds the nucleocapsid. These glycoproteins mediate critical early steps of the viral life cycle, including receptor binding, cell entry, and membrane fusion. Nonstructural proteins (p7, NS2, NS3, NS4A, NS4B, NS5A, NS5B) are released from the remainder of the polyprotein and primarily facilitate viral replication and assembly [4] [6] [10].
The HCV envelope glycoproteins E1 and E2 assemble as non-covalent heterodimers within the endoplasmic reticulum (ER) membrane. This E1E2 heterodimer constitutes the major functional unit displayed on the surface of the virion. Cryo-electron microscopy studies reveal that HCV virions are spherical and heterogeneous in size (40-80 nm diameter), with E1E2 heterodimers forming higher-order oligomeric structures (trimers of heterodimers) that further assemble into pentamers. The lipid envelope is compositionally distinct from the host plasma membrane, being exceptionally rich in cholesterol, cholesteryl esters, phosphatidylcholine, and sphingomyelin, resembling human very-low-density lipoprotein (VLDL) [6] [3].
Table 1: HCV Structural Proteins and Their Functions
Protein | Approx. Size (kDa) | Key Characteristics | Primary Functions |
---|---|---|---|
Core | 19-21 | RNA-binding protein; forms homomultimers | Nucleocapsid formation; RNA packaging; modulation of host signaling |
E1 (gp35) | 31-35 (glycosylated) | Type I TM glycoprotein; ~192 amino acids; 4-5 N-glycosylation sites; forms heterodimer with E2 | Virion assembly; membrane fusion; modulates E2 functions; immune evasion |
E2 (gp70) | 61-70 (glycosylated) | Type I TM glycoprotein; ~363 amino acids; 11 N-glycosylation sites; forms heterodimer with E1 | Receptor binding (CD81, SR-BI, Claudin-1); membrane fusion; major target for nAbs |
The identification and characterization of HCV envelope glycoproteins were significantly hampered by the inability to efficiently culture the virus in vitro during the early years following its discovery in 1989. The putative envelope glycoprotein gp35 emerged as a key subject of investigation shortly after the cloning of the HCV genome. Initial research utilized recombinant expression systems to produce and characterize these proteins. A landmark 1992 study by Kohara et al. employed a recombinant vaccinia virus system expressing the putative envelope gene region (derived from patient sera) to produce a glycosylated protein with an apparent molecular weight of approximately 35 kDa. This protein, designated gp35, was specifically recognized by convalescent sera from hepatitis C patients, confirming its viral origin and antigenicity. Crucially, sera from rabbits immunized with this recombinant vaccinia virus reacted with gp35 expressed in insect cells and in in vitro translation systems, validating the identity of the expressed protein. However, a critical finding was that antibodies against gp35 were detectable in only 7-23% of HCV patients across various disease stages, suggesting relatively low immunogenicity in natural human infections compared to other HCV antigens [1] [5].
The relationship between gp35 and the HCV genome was clarified through polyprotein processing studies. gp35 was identified as the mature, glycosylated form of the E1 protein, derived from the N-terminal envelope glycoprotein region of the viral polyprotein. The designation "gp35" reflects its apparent molecular weight on SDS-PAGE gels under reducing conditions. This migration is significantly influenced by its extensive post-translational glycosylation; the core polypeptide of E1 has a molecular mass closer to 19-21 kDa, with N-linked glycans contributing substantially to its observed size as gp35. The nomenclature has evolved over time, with "E1" becoming the standard term for the protein, while "gp35" often specifically denotes the glycosylated mature form observed in cellular and viral contexts [1] [5] [7]. This early work established gp35/E1 as a structural component of the virus but also highlighted its enigmatic nature regarding immune recognition.
Table 2: Key Milestones in gp35/E1 Identification and Characterization
Year | Key Finding | Experimental System | Reference (Source) |
---|---|---|---|
1991 | Full-length HCV genome cloned; putative envelope region identified within polyprotein structure. | cDNA cloning from patient sera | [4] |
1992 | Recombinant vaccinia virus expresses glycosylated gp35; antigenicity confirmed with patient and rabbit sera. | Recombinant vaccinia virus in mammalian cells | [1] |
1993 | Recombinant vaccinia vectors express HCV structural proteins (C, E1/gp35, E2/gp70); E1-E2 complexes characterized. | Recombinant vaccinia virus; protein purification | [5] |
2000 | Systematic review establishes roles of E1 (gp35) and E2 in viral entry and immune evasion. | Literature synthesis | [2] |
2018 | Crystal structure of E1 N-terminal domain solved, revealing intertwined homodimers and novel fold. | X-ray crystallography (3.5 Å resolution) | [3] [7] |
Glycoprotein gp35/E1 is a type I transmembrane protein comprising approximately 192 amino acids. Its structure can be divided into distinct domains: a large N-terminal ectodomain residing in the ER lumen (and later the virion surface or endosome during entry), a short transmembrane domain (TMD), and a C-terminal cytoplasmic tail. Bioinformatics and structural analyses reveal a conserved domain organization across HCV genotypes:
Post-translational modifications are fundamental to gp35/E1. It possesses four conserved N-linked glycosylation sites (Asn196, Asn209, Asn234, Asn305) across most genotypes (genotypes 1b and 6 have an additional site at Asn250). Glycosylation is essential for correct protein folding, E1E2 heterodimerization, and virion assembly. Mutagenesis studies show that glycosylation at Asn196 and Asn305 is particularly critical for E1 folding and incorporation into infectious particles [3] [7]. gp35/E1 also contains eight conserved cysteine residues (Cys207, Cys226, Cys229, Cys238, Cys272, Cys281, Cys304, Cys306) that participate in a complex network of intra- and intermolecular disulfide bonds. While the precise disulfide connectivity remains partially debated, crystallography of the N-terminal domain (aa 192-270) revealed an intramolecular bond between Cys229-Cys238 and an intermolecular disulfide bond between Cys207-Cys226, contributing to an intertwined homodimeric structure. This disulfide network is dynamic and differs between intracellular forms and virion-associated forms, the latter forming large covalent complexes [3] [7].
Oligomerization is a key feature of gp35/E1. While it forms a stable heterodimer with E2, E1 itself can form SDS-resistant trimers in the context of HCV pseudoparticles (HCVpp) and cell-cultured HCV (HCVcc). Trimer formation requires co-expression with E2 and depends critically on the TMD, particularly the GxxxG motif. The transmembrane domain of E1 (TME1) appears sufficient to drive trimerization. This oligomeric state is believed to represent the functional unit on the mature virion, forming trimers of E1E2 heterodimers [3] [9].
gp35/E1 plays indispensable roles in multiple stages of the HCV lifecycle, working in concert with its partner E2:
Viral Entry and Membrane Fusion: Although E2 is primarily responsible for receptor interactions (e.g., CD81, SR-BI, Claudin-1), gp35/E1 critically modulates these functions. It regulates the exposure of the CD81-binding region on E2. Mutations in E1, particularly in its N-terminal domain, can confer resistance to inhibitors targeting late stages of viral entry, strongly implicating E1 directly in the membrane fusion process. The putative fusion peptide (pFP) within E1 is hypothesized to insert into the host endosomal membrane following pH-induced conformational changes triggered after receptor-mediated endocytosis, facilitating the merger of viral and cellular membranes [3] [9] [6]. Recent structural and functional analyses suggest the E1-E2 heterodimer undergoes significant rearrangements during entry, with E1 playing a more active role in fusion than previously appreciated [9].
Virion Assembly and Morphogenesis: gp35/E1 is essential for the assembly of infectious viral particles. Its interaction with the core protein and viral RNA is crucial for nucleocapsid envelopment. The E1 TMD and specific motifs within its ectodomain (e.g., the NTD) facilitate contacts with the nucleocapsid and coordinate the budding process into the ER lumen. Mutations disrupting E1 structure, glycosylation, or oligomerization severely impair production of infectious HCV particles. The recently solved N-terminal domain structure, resembling phosphatidylcholine transfer protein, further suggests potential roles in lipoprotein association during virion morphogenesis, contributing to the characteristic lipoviroparticle nature of HCV [3] [6].
Immune Evasion and Modulation: gp35/E1 contributes to HCV's ability to evade and modulate host immune responses. Its inherently low antigenicity, evidenced by the low prevalence of anti-E1 antibodies in chronically infected patients, is a form of immune evasion. This may result from glycan shielding of epitopes (e.g., glycosylation at Asn209 and Asn234 can mask underlying peptide sequences), conformational masking, or the dynamic nature of its disulfide bonds limiting antibody access. Beyond evading humoral immunity, gp35/E1 expression actively modulates host cell pathways. It induces Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR). This ER stress, in turn, can down-modulate innate immune signaling pathways, including NF-κB activation. Studies show that HCV E1E2 expression inhibits NF-κB binding to promoters like the HIV-1 LTR, an effect linked to the upregulation of ER stress-responsive genes like ATF3. This down-modulation of inflammatory signaling may create a cellular environment more permissive to persistent HCV replication [8] [7] [2].
The functional integrity of gp35/E1 is heavily dependent on its partnership with E2. They exhibit complex complementation patterns. While E1 and E2 from the same genotype interact most efficiently to form functional heterodimers supporting viral entry, some cross-genotype compatibility exists, primarily dictated by the compatibility of their transmembrane domains. Chimeric studies replacing the TMD of one genotype's glycoprotein with that of another demonstrate that the TMD is a major determinant of functional heterodimer formation and entry competence [9]. This intricate interplay underscores that gp35/E1 functions not in isolation but as an essential component of the dynamic E1E2 envelope complex, making it a crucial, albeit historically underappreciated, player in HCV pathogenesis and persistence.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5